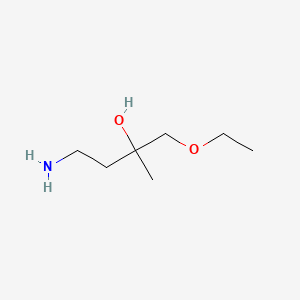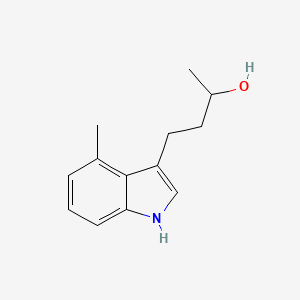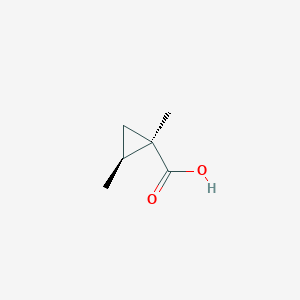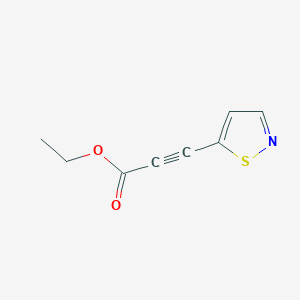
4-Amino-1-ethoxy-2-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-ethoxy-2-methylbutan-2-ol is an organic compound with the molecular formula C7H17NO2 It is a derivative of butanol, featuring an amino group, an ethoxy group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-ethoxy-2-methylbutan-2-ol typically involves the reaction of 4-amino-2-methylbutan-2-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with an ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-ethoxy-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce primary amines.
Applications De Recherche Scientifique
4-Amino-1-ethoxy-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Amino-1-ethoxy-2-methylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethoxy and methyl groups may influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-methylbutan-2-ol: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Methyl-1-butanol: Lacks both the amino and ethoxy groups, resulting in different chemical properties and applications.
4-Amino-2-methyl-1-butanol: Similar structure but different functional group positioning, leading to varied reactivity.
Uniqueness
4-Amino-1-ethoxy-2-methylbutan-2-ol is unique due to the presence of both an amino group and an ethoxy group, which confer distinct chemical reactivity and potential for diverse applications. This combination of functional groups makes it a valuable compound in synthetic chemistry and various research fields.
Propriétés
Formule moléculaire |
C7H17NO2 |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
4-amino-1-ethoxy-2-methylbutan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-3-10-6-7(2,9)4-5-8/h9H,3-6,8H2,1-2H3 |
Clé InChI |
JAPMHMSDYNAQMX-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(C)(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13190520.png)



![[(4-Bromophenyl)amino]thiourea](/img/structure/B13190568.png)
![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid](/img/structure/B13190576.png)



![4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13190594.png)

